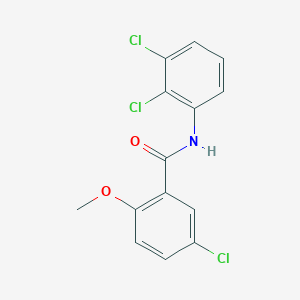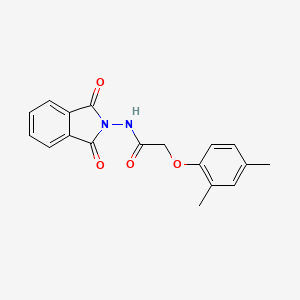
2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole, also known as DNBP, is a synthetic compound that has been widely used in scientific research. DNBP is a pyrrole derivative that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole is not fully understood. However, it is believed that 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole exerts its biological effects by binding to specific targets, such as GPCRs and proteins. The binding of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole to these targets can activate or inhibit downstream signaling pathways, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been shown to have various biochemical and physiological effects. In vitro and in vivo studies have demonstrated that 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole can inhibit the growth of cancer cells, reduce inflammation, and modulate glucose metabolism. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has also been shown to bind to and activate GPR35, which is involved in various physiological processes, including inflammation, pain, and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has also been extensively studied, and its biological effects have been well-characterized. However, 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole also has some limitations for lab experiments. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole is a relatively toxic compound, and caution should be taken when handling it. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole also has limited solubility in aqueous solutions, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole. One potential direction is the development of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole derivatives with improved biological activity and reduced toxicity. Another direction is the investigation of the molecular mechanisms underlying the biological effects of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole. Further studies are also needed to explore the potential applications of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Synthesemethoden
The synthesis of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole involves the reaction of 4-nitrobiphenyl with 2,5-dimethylpyrrole in the presence of a catalyst. The reaction yields 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole as a yellow crystalline solid with a melting point of 150-152°C. The purity of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been extensively used in scientific research for its potential applications in various fields. In medicinal chemistry, 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been studied for its potential as an antitumor agent. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has also been studied for its potential as an anti-inflammatory agent. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been shown to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo.
In pharmacology, 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been studied for its potential as a modulator of G protein-coupled receptors (GPCRs). 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been shown to bind to and activate the G protein-coupled receptor 35 (GPR35), which is involved in various physiological processes, including inflammation, pain, and glucose metabolism.
In biochemistry, 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been studied for its potential as a fluorescent probe for detecting protein-ligand interactions. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been shown to bind to proteins with high affinity and specificity, and the resulting fluorescence signal can be used to monitor protein-ligand interactions in real-time.
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-3-4-14(2)19(13)17-9-5-15(6-10-17)16-7-11-18(12-8-16)20(21)22/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCMNZDGIJIMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(4'-nitrobiphenyl-4-yl)-1H-pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)

![4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5876022.png)







![methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5876076.png)
![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5876088.png)
